molecular formula C3H3N3 B14384110 1-Azidopropadiene CAS No. 88596-79-6

1-Azidopropadiene

Cat. No.: B14384110
CAS No.: 88596-79-6
M. Wt: 81.08 g/mol
InChI Key: QMQXDDMLNGMXBM-UHFFFAOYSA-N
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Description

1-Azidopropadiene is an organic compound characterized by the presence of an azide group attached to a propadiene backbone

Preparation Methods

1-Azidopropadiene can be synthesized through several routes. One common method involves the reaction of propargyl alcohol with sodium azide in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, yielding this compound as the primary product. Industrial production methods often involve continuous-flow processes to ensure high yield and purity.

Chemical Reactions Analysis

1-Azidopropadiene undergoes a variety of chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often with alkyl halides, to form new carbon-nitrogen bonds.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Cycloaddition Reactions: this compound can undergo 1,3-dipolar cycloaddition reactions with alkynes or alkenes to form triazoles, which are valuable intermediates in organic synthesis.

Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various catalysts for cycloaddition reactions. Major products formed from these reactions include amines and triazoles.

Scientific Research Applications

1-Azidopropadiene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of nitrogen-containing heterocycles.

    Biology: The compound is used in bioorthogonal chemistry, where it serves as a reactive handle for labeling and tracking biomolecules in living systems.

    Medicine: this compound derivatives are explored for their potential as pharmaceutical agents, particularly in the development of new drugs with antimicrobial and anticancer properties.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its ability to undergo controlled polymerization reactions.

Mechanism of Action

The mechanism by which 1-azidopropadiene exerts its effects is primarily through its reactivity as an azide. The azide group can participate in various chemical transformations, including nucleophilic substitution and cycloaddition reactions. These reactions often involve the formation of highly reactive intermediates, such as nitrenes, which can further react with other molecules to form stable products.

Comparison with Similar Compounds

1-Azidopropadiene can be compared with other azide-containing compounds, such as azidomethane and azidoethane. While all these compounds share the azide functional group, this compound is unique due to its propadiene backbone, which imparts distinct reactivity and stability. Similar compounds include:

    Azidomethane: A simpler azide with a single carbon backbone.

    Azidoethane: An azide with a two-carbon backbone.

    Azidobenzene: An aromatic azide with different reactivity due to the presence of the benzene ring.

This compound’s unique structure allows it to participate in a broader range of chemical reactions, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

88596-79-6

Molecular Formula

C3H3N3

Molecular Weight

81.08 g/mol

InChI

InChI=1S/C3H3N3/c1-2-3-5-6-4/h3H,1H2

InChI Key

QMQXDDMLNGMXBM-UHFFFAOYSA-N

Canonical SMILES

C=C=CN=[N+]=[N-]

Origin of Product

United States

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